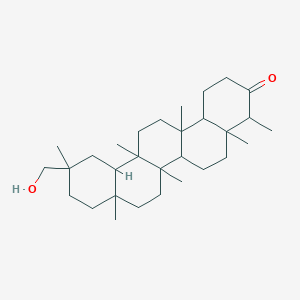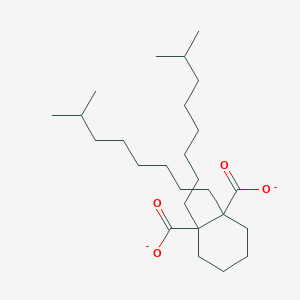
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. This compound is particularly valued in the production of polyvinyl chloride (PVC) products, such as pipes, cables, and films .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is synthesized through the hydrogenation of diisononyl phthalate (DINP). The hydrogenation process involves the addition of hydrogen (H2) to the compound in the presence of a catalyst, typically under high pressure and temperature .
Industrial Production Methods
The industrial production of this compound follows the same hydrogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The catalyst used in the process is often a metal catalyst, such as palladium or platinum, supported on a carrier material .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrogenation reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Esterification: This reaction involves the formation of an ester bond between the carboxylic acid group of the cyclohexane ring and the alcohol group of the 7-methyloctyl chain. Common reagents include alcohols and acids, with sulfuric acid often used as a catalyst.
Major Products
The major product formed from the hydrogenation of diisononyl phthalate is this compound itself. This product is then used as a plasticizer in various industrial applications .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer to study the properties of polymers and their flexibility.
Biology: Research into its biocompatibility and potential effects on living organisms.
Medicine: Investigations into its use in medical devices and materials due to its flexibility and durability.
Industry: Widely used in the production of PVC products, enhancing their flexibility and durability.
Wirkmechanismus
The primary mechanism of action of 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate is its ability to integrate into polymer chains, reducing intermolecular forces and increasing flexibility. This is achieved through the ester bonds formed between the compound and the polymer chains, allowing for greater movement and flexibility of the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl phthalate (DINP): The precursor to 1,2-Bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate, used as a plasticizer.
Di-2-ethylhexyl phthalate (DEHP): Another commonly used plasticizer with similar properties.
Diisononyl adipate (DINA): A plasticizer with a similar structure but different ester groups.
Uniqueness
This compound is unique due to its high stability and effectiveness as a plasticizer. It provides superior flexibility and durability to PVC products compared to other plasticizers, making it a preferred choice in various industrial applications .
Eigenschaften
Molekularformel |
C26H46O4-2 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,2-bis(7-methyloctyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-11-17-25(23(27)28)19-13-14-20-26(25,24(29)30)18-12-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI-Schlüssel |
OLAQBFHDYFMSAJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCC1(CCCCC1(CCCCCCC(C)C)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
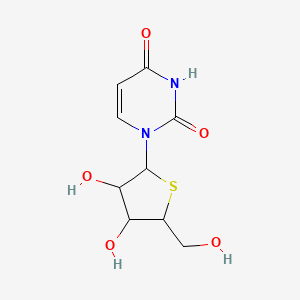
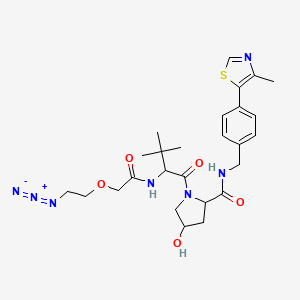
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
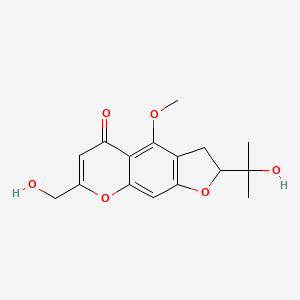

![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
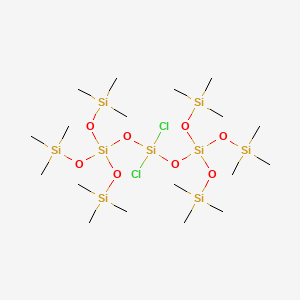

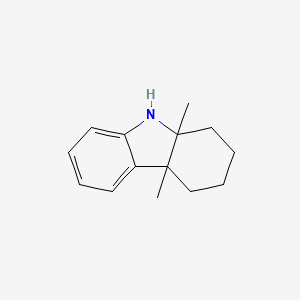
![N~4~-[3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N~1~,2-dihydroxy-3-(2-methylpropyl)butanediamide](/img/structure/B13398732.png)

